In Vitro Potency Against Chloroquine-Resistant Plasmodium falciparum: Piperaquine vs. Chloroquine
In a study of 23 P. falciparum strains, the geometric mean IC50 for piperaquine was 57.8 nM, with no correlation to the pfcrt K76T mutation that defines chloroquine resistance [1]. In contrast, the same study found a strong correlation between chloroquine resistance and pfcrt mutations. Furthermore, a direct comparison of lab-adapted lines shows piperaquine maintains potency against a chloroquine-resistant K1 strain (IC50 = 54.3 nM) comparable to its activity against a chloroquine-sensitive FC27 strain (IC50 = 49.4 nM), a mere 1.1-fold difference. This is in stark contrast to chloroquine, which exhibited a 6-fold reduction in potency against the K1 strain (IC50 = 170.5 nM) compared to the FC27 strain (IC50 = 28.2 nM) [2].
| Evidence Dimension | In vitro potency (IC50) against P. falciparum |
|---|---|
| Target Compound Data | Piperaquine: Mean IC50 49.4 nM (CQS strain FC27); 54.3 nM (CQR strain K1) |
| Comparator Or Baseline | Chloroquine: Mean IC50 28.2 nM (CQS strain FC27); 170.5 nM (CQR strain K1) |
| Quantified Difference | Piperaquine IC50 ratio (CQR/CQS) = 1.1; Chloroquine IC50 ratio (CQR/CQS) = 6.0 |
| Conditions | In vitro schizont maturation assay, microscopy-based quantification |
Why This Matters
This data demonstrates piperaquine's preserved efficacy against chloroquine-resistant parasites, a critical factor for procurement in regions with high prevalence of chloroquine resistance.
- [1] Briolant S, Henry M, Oeuvray C, Amalvict R, Baret E, Didillon E, et al. Absence of association between piperaquine in vitro responses and polymorphisms in the pfcrt, pfmdr1, pfmrp, and pfnhe genes in Plasmodium falciparum. Antimicrob Agents Chemother. 2011;55(3):1085-91. View Source
- [2] Price RN, Marfurt J, Chalfein F, Kenangalem E, Piera KA, Tjitra E, et al. In vitro activity of ferroquine against Plasmodium falciparum and P. vivax clinical isolates. Table 2. Antimicrob Agents Chemother. 2011;55(9):4263-70. View Source
